2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
説明
特性
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c24-18-7-6-17(22-11-3-10-19-22)20-23(18)14-15-8-12-21(13-9-15)16-4-1-2-5-16/h3,6-7,10-11,15-16H,1-2,4-5,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFCXQLDXDWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound binds to, initiating a series of biochemical reactions that lead to the observed effects. The compound’s interaction with its targets could result in changes to cellular processes, gene expression, or signal transduction pathways .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites .
The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and activity. Interactions with other substances in the environment could also influence its action .
生物活性
The compound 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridazine core substituted with a cyclopentylpiperidine and a pyrazole moiety, which are known for their diverse biological activities.
Antioxidant Activity
Research has shown that compounds containing pyrazole derivatives exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays such as the DPPH scavenging assay. For instance, related pyrazole compounds have demonstrated IC50 values ranging from 4.67 μg/mL to higher values depending on the specific structure and substitutions present .
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that our compound may also exhibit such properties, potentially making it a candidate for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole-containing compounds has been widely documented. These compounds often induce apoptosis in cancer cells and inhibit tumor growth by disrupting various cellular pathways. Studies have indicated that modifications in the pyrazole ring can enhance cytotoxicity against different cancer cell lines .
The mechanisms behind the biological activities of 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Induction of Apoptosis : By activating caspase pathways, these compounds can promote programmed cell death in cancer cells.
- Scavenging Free Radicals : The antioxidant properties help neutralize reactive oxygen species (ROS), which are implicated in various diseases.
Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant potential of related compounds, it was found that modifications in the pyrazole ring significantly affected their efficacy. The compound's ability to scavenge free radicals was assessed using the DPPH assay, revealing promising results .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of similar pyrazole derivatives. The results indicated that these compounds effectively reduced inflammation markers in vitro, suggesting that our target compound could share these beneficial effects .
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
The structural and functional features of this compound can be contextualized by comparing it to analogs with related scaffolds or substituents. Below is a detailed analysis of key analogs, supported by evidence from patents, chemical databases, and synthetic derivatives.
Core Structure Variations
2.1.1 Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds) A series of compounds from a 2023 European patent application () share a pyrido[1,2-a]pyrimidin-4-one core, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These analogs differ in core structure from the dihydropyridazinone, introducing fused aromatic rings that enhance planarity and π-conjugation. The benzodioxol substituent in these compounds may improve metabolic stability compared to the pyrazole group in the target compound. Piperazine derivatives (e.g., 4-methylpiperazine) could modulate solubility and target binding kinetics, particularly for serotonin or dopamine receptors .
2.1.2 Pyridazin-3(2H)-one Derivatives The compound 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one () shares a pyridazinone core but lacks the 2,3-dihydro modification.
Substituent Variations
2.2.1 Piperidine-Methyl Substituents The compound 2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (, BK10146) retains the dihydropyridazinone core but replaces the cyclopentyl group with a purine-linked piperidine. This substitution increases molecular weight (377.40 g/mol) and polar surface area compared to the cyclopentyl analog .
2.2.2 Cyclopentylpiperidine vs. Piperazine Derivatives The cyclopentylpiperidine group in the target compound contrasts with piperazine derivatives in patent compounds ().
Comparative Data Table
Implications of Structural Differences
- Lipophilicity : The cyclopentylpiperidine group in the target compound increases logP compared to piperazine or oxadiazole derivatives, favoring CNS penetration.
- Target Selectivity : Purine-substituted analogs (e.g., BK10146) may target kinases, while benzodioxol derivatives () could interact with GPCRs.
- Solubility : Piperazine and oxadiazole substituents improve aqueous solubility, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
